5-ethyl-10'-methoxy-4'-(thiophen-2-yl)-1,2-dihydro-8'-oxa-5',6'-diazaspiro[indole-3,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraen-2-one
Overview
Description
5-ethyl-10’-methoxy-4’-(thiophen-2-yl)-1,2-dihydro-8’-oxa-5’,6’-diazaspiro[indole-3,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraen-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of indole, thiophene, and diazaspirotricyclic frameworks, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-ethyl-10’-methoxy-4’-(thiophen-2-yl)-1,2-dihydro-8’-oxa-5’,6’-diazaspiro[indole-3,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraen-2-one involves multiple steps, typically starting with the preparation of the indole and thiophene intermediates. These intermediates are then subjected to spirocyclization reactions under controlled conditions to form the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or thiophene moieties using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-ethyl-10’-methoxy-4’-(thiophen-2-yl)-1,2-dihydro-8’-oxa-5’,6’-diazaspiro[indole-3,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Similar compounds include other spirocyclic and heterocyclic molecules, such as:
- Spiro[indole-3,4’-piperidine]
- Thiophene-based spirocycles
- Diazaspirotricyclic compounds
The uniqueness of 5-ethyl-10’-methoxy-4’-(thiophen-2-yl)-1,2-dihydro-8’-oxa-5’,6’-diazaspiro[indole-3,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraen-2-one lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5'-ethyl-7-methoxy-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-3-14-9-10-17-16(12-14)24(23(28)25-17)27-19(13-18(26-27)21-8-5-11-31-21)15-6-4-7-20(29-2)22(15)30-24/h4-12,19H,3,13H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOGEOZHIBMGRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C23N4C(CC(=N4)C5=CC=CS5)C6=C(O3)C(=CC=C6)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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